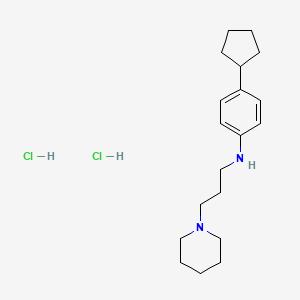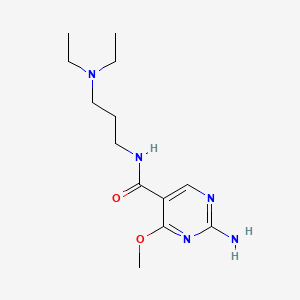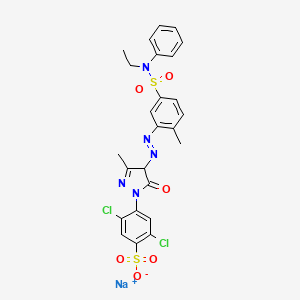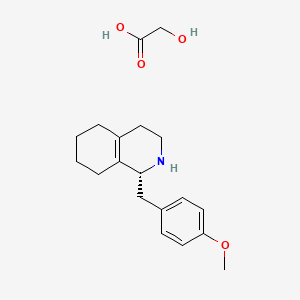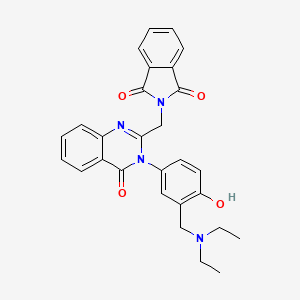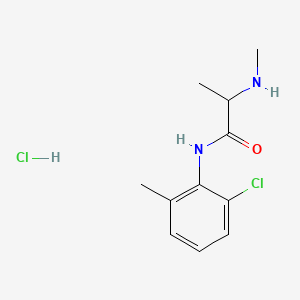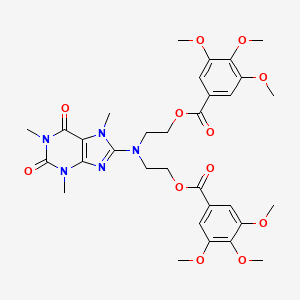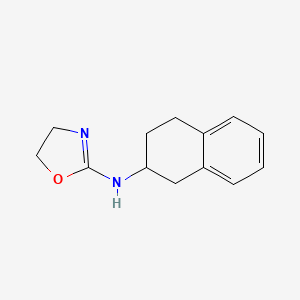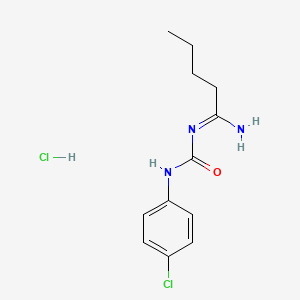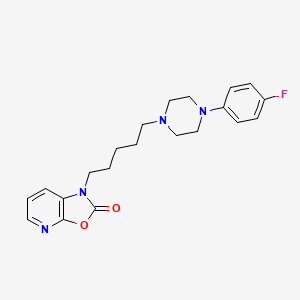
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- typically involves multi-step organic reactions One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then cyclized to form the oxazole ringThe reaction conditions generally involve the use of solvents like ethanol or chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, chloroform, dimethyl sulfoxide (DMSO).
Catalysts: Potassium carbonate, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[4,5-b]pyridine, 2-(2-chloro-6-fluorophenyl)-: Similar in structure but with different substituents, leading to varied biological activities.
Triazole-Pyrimidine Hybrids: These compounds share some structural similarities and are also investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- is unique due to its specific combination of the oxazole and piperazine rings, along with the fluorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
162254-25-3 |
|---|---|
Formule moléculaire |
C21H25FN4O2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-[5-[4-(4-fluorophenyl)piperazin-1-yl]pentyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C21H25FN4O2/c22-17-6-8-18(9-7-17)25-15-13-24(14-16-25)11-2-1-3-12-26-19-5-4-10-23-20(19)28-21(26)27/h4-10H,1-3,11-16H2 |
Clé InChI |
KIQKZVZZDVFWOL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


